Lonsurf
Übersicht
Beschreibung
Lonsurf is an oral nucleoside antitumor agent. It consists of a thymidine-based nucleoside analog, trifluridine, and the thymidine phosphorylase (TP) inhibitor, tipiracil . It is used to treat metastatic colorectal cancer in the third-line setting, after prior exposure to fluoropyrimidine-based regimes .
Synthesis Analysis
Lonsurf is a combination of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Tipiracil prevents the rapid metabolism of trifluridine, thereby increasing the bioavailability of trifluridine .Wissenschaftliche Forschungsanwendungen
1. Treatment of Metastatic Colorectal Cancer (mCRC) Lonsurf (TAS-102) is primarily used in the treatment of refractory metastatic colorectal cancer. It is typically prescribed for patients who have progressed after standard therapies, including fluoropyrimidine and platinum chemotherapy, taxane or irinotecan, and sometimes HER2/neu-targeted therapy .
Efficacy in KRAS Mutation Status
Research has shown that TAS-102 improves overall survival (OS) and progression-free survival (PFS) in patients with mCRC, regardless of KRAS mutation status. This makes it a valuable option for a broader patient population .
Safety Profile
TAS-102 has been noted for its acceptable safety profile. It does not significantly increase the incidence of serious adverse events, which is an important consideration in cancer treatment .
Potential as a Radiosensitizer
There is ongoing research into the use of TAS-102 as a radiosensitizer. This could potentially enhance its effectiveness when used in combination with radiotherapy treatments .
Second-line Treatment
For patients who are refractory to or not considered candidates for current therapies, Lonsurf offers an additional line of treatment, providing hope and options for those with limited alternatives .
Global Clinical Trials
TAS-102 has been the subject of global clinical trials, such as the RECOURSE trial, which further establish its efficacy and safety profile in a diverse patient population .
Wirkmechanismus
Target of Action
Lonsurf is a combination of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor . Trifluridine is incorporated into the DNA, causing DNA dysfunction that leads to the death of cancer cells . Tipiracil prevents the rapid metabolism of trifluridine, thereby increasing the bioavailability of trifluridine .
Mode of Action
Trifluridine, a fluorinated thymidine analog, is incorporated into the DNA, leading to DNA dysfunction and ultimately causing the death of cancer cells . Tipiracil, on the other hand, inhibits the rapid degradation of trifluridine . This dual mechanism of action is designed to maintain clinical activity and differs from conventional fluoropyrimidines .
Biochemical Pathways
Trifluridine interferes with the DNA synthesis process of rapidly proliferating cancer cells . Tipiracil inhibits the activity of the enzyme that degrades trifluridine, thereby maintaining the concentration of trifluridine in the blood .
Pharmacokinetics
Lonsurf is administered orally . The inclusion of tipiracil increases trifluridine exposure by inhibiting its metabolism by thymidine phosphorylase . This results in increased bioavailability of trifluridine .
Result of Action
The result of Lonsurf’s action is the disruption of DNA synthesis in cancer cells, leading to cell death . It is used as a third- or fourth-line treatment for metastatic colorectal cancer or gastric cancer, after chemotherapy and targeted therapeutics have failed .
Action Environment
Gender, age, ethnicity, and mild renal or hepatic impairment have no clinically meaningful effects on the exposure to trifluridine/tipiracil .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIXOHWIPDGJEI-OJSHLMAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2F3N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lonsurf | |
CAS RN |
733030-01-8 | |
Record name | Thymidine, α,α,α-trifluoro-, mixt. with 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733030-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tipiracil hydrochloride mixture with Trifluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733030018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.